N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is often introduced via a condensation reaction involving furfural or its derivatives.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile, such as a halogenated acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
Biologically, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for new drugs.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with cellular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The thioether linkage may facilitate binding to metal ions or other cofactors, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Lacks the methoxy group, which may alter its biological activity.
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Contains a chlorine atom instead of a methoxy group, potentially increasing its reactivity.
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-20-10-4-6-11(7-5-10)23-9-13(19)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBZUFULBIYLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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